N3-Substituted vs. Unsubstituted Antibacterial Activity
In a comparative antimicrobial study against six pathogenic bacteria, the 3‑unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one (compound 4a) showed the lowest antibacterial effect, while the 3‑substituted analogs bearing a methylene moiety at N3 (compounds synthesized from a 3‑ethoxycarbonylmethyl precursor similar to the target compound) displayed antibacterial effects that were similar to or superior to Tetracycline. The study reported that the antibacterial effect of the N3‑methylene series was in general significantly higher than that of the corresponding 3‑substituted‑amino analogs [1]. This product provides the identical N3‑ethoxycarbonylmethyl attachment point that is associated with this enhanced antibacterial phenotype.
| Evidence Dimension | Antibacterial efficacy against pathogenic bacteria panel |
|---|---|
| Target Compound Data | Not directly tested; the N3‑ethoxycarbonylmethyl group is the synthetic precursor to the active N3‑methylene series with activity similar to or superior to Tetracycline. |
| Comparator Or Baseline | 3‑Unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one (4a) – lowest antibacterial effect; 3‑substituted‑amino analogs – significantly lower antibacterial activity than N3‑methylene series. |
| Quantified Difference | Qualitative ranking: N3‑methylene series > Tetracycline ≈ N3‑substituted analogs >> 3‑unsubstituted scaffold. The N3‑methylene series was described as 'significantly higher' than 3‑substituted‑amino analogs. |
| Conditions | In vitro antimicrobial screening against six pathogenic bacteria (species not specified in abstract); Tetracycline used as reference drug [1]. |
Why This Matters
Procurement of the N3‑unsubstituted core instead of this compound precludes access to the structurally optimal N3‑substitution series and forfeits the documented antibacterial activity advantage, making this compound the essential synthetic entry point for antimicrobial lead optimization.
- [1] Gaber, H. M.; Bagley, M. C.; Sherif, S. M. Antimicrobial Investigations on Synthetic P-Tolylazo Derivatives of Thienopyrimidinone Based on an Ortho Funtionalized Thiophene Nucleus. Eur. J. Chem. 2010, 1, 115-123. DOI: 10.5155/eurjchem.1.2.115-123.56 View Source
